1-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid is a complex organic compound that features a unique combination of functional groups
Preparation Methods
The synthesis of 1-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid involves multiple steps:
Formation of the 2,3-Dihydro-1,4-benzodioxin ring: This can be achieved through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Synthesis of the pyrrolidin-2,5-dione ring: This step involves the cyclization of a suitable dicarboxylic acid derivative.
Coupling of the benzodioxin and pyrrolidin-2,5-dione rings: This is typically done using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base.
Introduction of the piperidine-4-carboxylic acid moiety: This can be achieved through a nucleophilic substitution reaction.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
1-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid undergoes various types of chemical reactions:
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Materials Science: It is investigated for its potential use in the development of novel materials with unique properties.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and other proteins.
Mechanism of Action
The mechanism by which 1-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can inhibit enzymes such as cholinesterases and lipoxygenases by binding to their active sites . This interaction disrupts the normal function of these enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid include:
2,3-Dihydro-1,4-benzodioxin-6-yl derivatives: These compounds share the benzodioxin ring and exhibit similar chemical properties.
Pyrrolidin-2,5-dione derivatives: These compounds share the pyrrolidin-2,5-dione ring and are studied for their potential biological activities.
Piperidine-4-carboxylic acid derivatives: These compounds share the piperidine ring and are of interest in medicinal chemistry.
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H20N2O6 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C18H20N2O6/c21-16-10-13(19-5-3-11(4-6-19)18(23)24)17(22)20(16)12-1-2-14-15(9-12)26-8-7-25-14/h1-2,9,11,13H,3-8,10H2,(H,23,24) |
InChI Key |
BJGJAXHNEPLZQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2CC(=O)N(C2=O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.